molecular formula C13H12ClNO3S B2750955 3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 338964-30-0

3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B2750955
CAS No.: 338964-30-0
M. Wt: 297.75
InChI Key: XSMAZJJEXHOQHN-UHFFFAOYSA-N
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Description

3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is an organic compound that belongs to the class of sulfonyl pyridinones. This compound is characterized by the presence of a chlorophenyl group attached to a sulfonyl moiety, which is further connected to a dimethyl-substituted pyridinone ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4,6-dimethyl-2(1H)-pyridinone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters such as temperature, pressure, and reaction time, are crucial for achieving high-quality product on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl group may also contribute to the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives: These compounds share the sulfonyl and chlorophenyl moieties but differ in the core structure.

    5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives: These compounds also contain the chlorophenyl group but have a different heterocyclic core.

Uniqueness

3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is unique due to its specific combination of a dimethyl-substituted pyridinone ring with a chlorophenylsulfonyl group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-8-6-9(2)15-13(16)12(8)19(17,18)11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMAZJJEXHOQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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